molecular formula C11H10ClFN2O2 B2622069 1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 945321-32-4

1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2622069
CAS RN: 945321-32-4
M. Wt: 256.66
InChI Key: QUPQKQZKXIKXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “3-Chloro-4-fluorophenyl” part suggests the presence of a phenyl ring (a variant of a benzene ring) with chlorine and fluorine substituents. The “5-oxo” indicates a carbonyl group (=O) at the 5th position of the pyrrolidine ring, and “3-carboxamide” suggests an amide functional group (-CONH2) at the 3rd position .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the introduction of the phenyl ring and the various substituents. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the phenyl ring, and the various substituents. The electron-withdrawing nature of the fluorine and chlorine atoms on the phenyl ring could have significant effects on the chemical properties of the compound .


Chemical Reactions Analysis

As a pyrrolidine derivative, this compound could potentially undergo a variety of chemical reactions. The carbonyl group and the amide group are both reactive and could participate in reactions such as nucleophilic addition or condensation. The phenyl ring could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the fluorine and chlorine atoms could increase its lipophilicity, potentially affecting its solubility and distribution in the body. The amide group could participate in hydrogen bonding, which could influence its interactions with other molecules .

Scientific Research Applications

Antifungal Properties Against Aspergillus

Pulmonary aspergillosis (PA) is a respiratory illness caused by the fungus Aspergillus. Immunocompromised individuals are particularly vulnerable to this infection. The novel compound derived from our target molecule has shown promise in combating Aspergillus and other pathogenic fungi. Its antifungal properties make it a potential candidate for PA treatment .

Hit Optimization in Drug Discovery

Researchers have leveraged the 3-chloro-4-fluorophenyl motif to enhance the efficacy of piperazine-based compounds. By introducing this moiety, they aim to develop inhibitors for various biological targets. Our compound could play a role in hit optimization strategies for drug discovery .

Antidiabetic and Anticancer Activities

Chalcones and imidazoles, like our compound, exhibit diverse biological activities. These include antidiabetic and anticancer effects. Researchers explore their potential in developing novel medicines for various diseases, including those affecting millions worldwide .

Anti-Inflammatory and Antioxidant Properties

Compounds with chalcone and imidazole scaffolds often possess anti-inflammatory and antioxidant properties. Our molecule’s structure suggests it may contribute to these therapeutic effects, making it relevant in inflammation-related research .

Analgesic and Antitubercular Activities

Chalcones and imidazoles have also demonstrated analgesic properties. Additionally, they show promise as antitubercular agents. Investigating our compound’s effects in these areas could yield valuable insights .

Potential Applications Beyond Immunocompromised Patients

Given the expanding demographic affected by secondary infections like influenza-associated aspergillosis (IAA) and COVID-associated pulmonary aspergillosis (CAPA), our compound’s versatility becomes crucial. Researchers may explore its use beyond immunocompromised populations .

Future Directions

The study of pyrrolidine derivatives is a vibrant field in medicinal chemistry, with many such compounds showing promising biological activity. Future research could involve the synthesis and testing of various analogs of this compound, to explore their potential as therapeutic agents .

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN2O2/c12-8-4-7(1-2-9(8)13)15-5-6(11(14)17)3-10(15)16/h1-2,4,6H,3,5H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPQKQZKXIKXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=C(C=C2)F)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.